
Butane-1-d(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1-d(9ci) is a deuterated form of butane, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. . The presence of deuterium makes it useful in various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butane-1-d(9ci) typically involves the deuteration of butane. One common method is the catalytic exchange reaction, where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen with deuterium .
Industrial Production Methods
Industrial production of Butane-1-d(9ci) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through distillation and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Butane-1-d(9ci) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 1-chlorobutane, 1-bromobutane.
Scientific Research Applications
Butane-1-d(9ci) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Butane: The non-deuterated form of Butane-1-d(9ci), with the molecular formula C4H10.
Butane-2-d: Another deuterated form of butane, where the deuterium atom is located at the second carbon position.
Butane-1,4-d2: A compound with two deuterium atoms at the first and fourth carbon positions.
Uniqueness
Butane-1-d(9ci) is unique due to the specific placement of the deuterium atom at the first carbon position. This selective deuteration allows for precise studies of reaction mechanisms and metabolic pathways, providing valuable insights that are not possible with non-deuterated or differently deuterated compounds .
Properties
Molecular Formula |
C4H10 |
|---|---|
Molecular Weight |
59.13 g/mol |
IUPAC Name |
1-deuteriobutane |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D |
InChI Key |
IJDNQMDRQITEOD-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CCCC |
Canonical SMILES |
CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


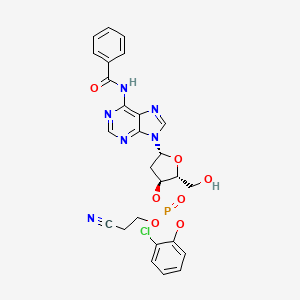
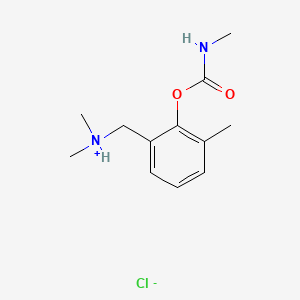
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
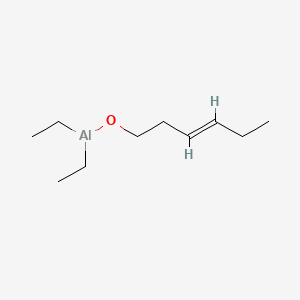
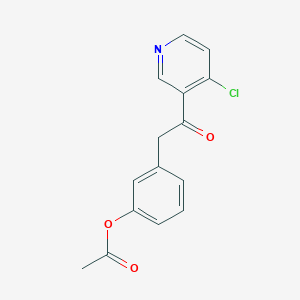
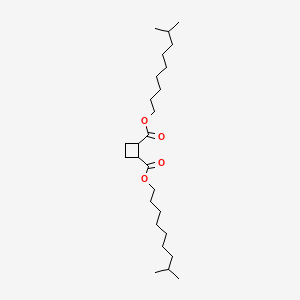
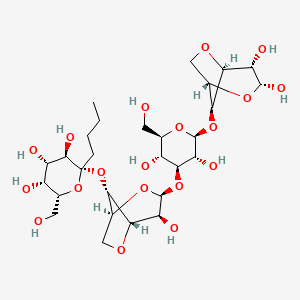
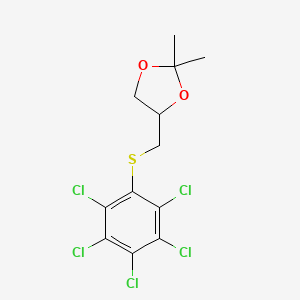
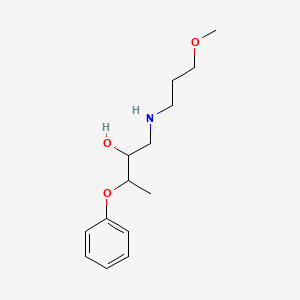
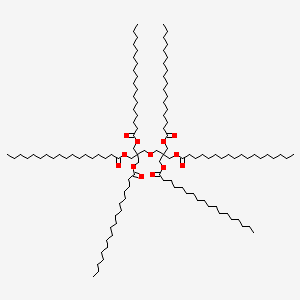
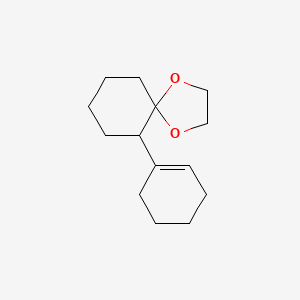
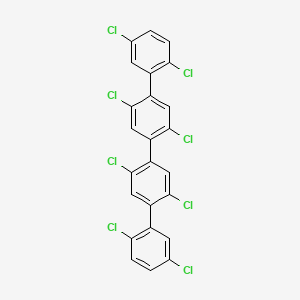
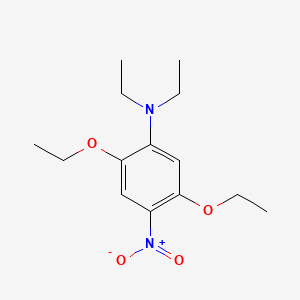
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
